molecular formula C11H20O B1588200 (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene CAS No. 2565-83-5

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Cat. No.: B1588200
CAS No.: 2565-83-5
M. Wt: 168.28 g/mol
InChI Key: AVJMJMPVWWWELJ-FLIBITNWSA-N
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Description

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is an organic compound belonging to the class of terpenes. It is a derivative of ocimene, which is a naturally occurring hydrocarbon found in various plants and flowers. This compound is characterized by its pleasant aroma and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene typically involves the methoxylation of ocimene. One common method is the reaction of ocimene with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Ocimene+MethanolH2SO4This compound\text{Ocimene} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} Ocimene+MethanolH2​SO4​​this compound

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of ocimene and methanol into a reactor containing the acid catalyst, followed by separation and purification of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid for halide substitution.

Major Products:

    Oxidation: Formation of (Z)-1-Hydroxy-3,7-dimethylocta-2,6-diene.

    Reduction: Formation of (Z)-1-Methoxy-3,7-dimethyloctane.

    Substitution: Formation of (Z)-1-Chloro-3,7-dimethylocta-2,6-diene.

Scientific Research Applications

Chemistry: (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is used as a starting material for the synthesis of various terpenoid compounds. It serves as a model compound for studying the reactivity and mechanisms of terpene transformations.

Biology: In biological research, this compound is used to study the biosynthesis of terpenes in plants. It is also investigated for its potential antimicrobial and insecticidal properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly its anti-inflammatory and antioxidant activities.

Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in the biosynthesis of terpenes, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

    (E)-1-Methoxy-3,7-dimethylocta-2,6-diene: The trans isomer of the compound, differing in the spatial arrangement of the methoxy group.

    Ocimene: The parent hydrocarbon from which (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is derived.

    Linalool: Another terpene with a similar structure but containing a hydroxyl group instead of a methoxy group.

Uniqueness: this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and physical properties. This substitution influences its reactivity and makes it valuable in various applications, particularly in the fragrance and flavor industry.

Properties

IUPAC Name

(2Z)-1-methoxy-3,7-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJMJMPVWWWELJ-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\COC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883865
Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2565-83-5
Record name (2Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2565-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
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Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-methoxy-3,7-dimethylocta-2,6-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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